N-Erucylstearamide
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Overview
Description
N-Erucylstearamide: is a long-chain fatty acid amide with the molecular formula C40H79NO N-[(E)-docos-13-enyl]octadecanamide . This compound is characterized by its high molecular weight and unique structure, which includes both erucic acid and stearic acid moieties. It is commonly used in various industrial applications due to its excellent lubricating properties and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Erucylstearamide can be synthesized through the reaction of erucic acid with stearic acid amide. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves the use of N-hydroxysuccinimide-acrylamide ester as a crosslinker to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are designed to be energy-efficient and environmentally friendly. The use of co-reactants and optimized reaction conditions helps in achieving a high degree of substitution and product purity .
Chemical Reactions Analysis
Types of Reactions: N-Erucylstearamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS) is commonly used as a catalyst in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Erucylstearamide has a wide range of applications in scientific research, including:
Chemistry: Used as a lubricant and stabilizer in various chemical processes.
Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of high-performance lubricants and coatings .
Mechanism of Action
The mechanism of action of N-Erucylstearamide involves its interaction with cell membranes and various molecular targets. It is believed to exert its effects by stabilizing cell membranes and modulating signaling pathways. The compound may also interact with specific receptors and enzymes, influencing various biochemical processes .
Comparison with Similar Compounds
- N-Stearoyl erucamide
- N-Oleoyl stearamide
- N-Palmitoyl stearamide
Comparison: N-Erucylstearamide is unique due to its combination of erucic acid and stearic acid moieties, which confer distinct physical and chemical properties. Compared to similar compounds, it offers superior thermal stability and lubricating properties, making it highly valuable in industrial applications .
Properties
CAS No. |
95548-49-5 |
---|---|
Molecular Formula |
C40H79NO |
Molecular Weight |
590.1 g/mol |
IUPAC Name |
N-[(E)-docos-13-enyl]octadecanamide |
InChI |
InChI=1S/C40H79NO/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-41-40(42)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3,(H,41,42)/b19-17+ |
InChI Key |
HDFGRGDDXJURFG-HTXNQAPBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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